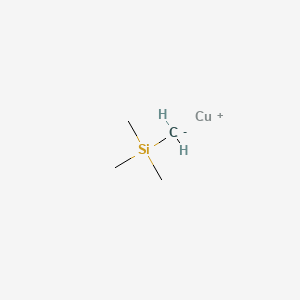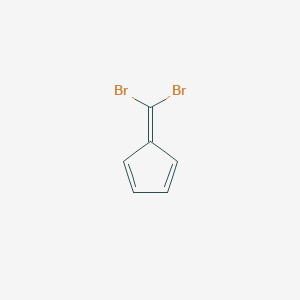
5-(Dibromomethylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dibromomethylidene)cyclopenta-1,3-diene: is an organic compound with the molecular formula C6H4Br2 . It is a derivative of cyclopentadiene, where two bromine atoms are attached to the methylene group at the 5-position of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibromomethylidene)cyclopenta-1,3-diene typically involves the bromination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where cyclopentadiene is reacted with bromine in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Dibromomethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienophiles to form cyclic adducts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Reagents like hydrogen halides or halogens can be used.
Cycloaddition Reactions: Typical conditions involve the use of dienophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce various cyclic compounds .
Scientific Research Applications
5-(Dibromomethylidene)cyclopenta-1,3-diene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Dibromomethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The compound’s ability to undergo cycloaddition reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the bromine substituents.
Dicyclopentadiene: A dimer of cyclopentadiene, used in various industrial applications.
1,3-Cyclopentadiene, 5-(dibromomethylene): Another brominated derivative with similar properties.
Uniqueness
5-(Dibromomethylidene)cyclopenta-1,3-diene is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical properties. This makes it valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-(dibromomethylidene)cyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-6(8)5-3-1-2-4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFZVIDUNDYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(Br)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505745 |
Source


|
| Record name | 5-(Dibromomethylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41605-39-4 |
Source


|
| Record name | 5-(Dibromomethylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)
![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
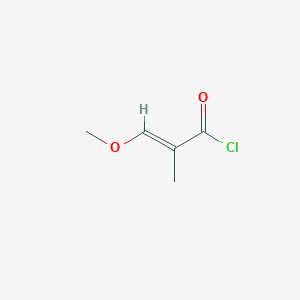
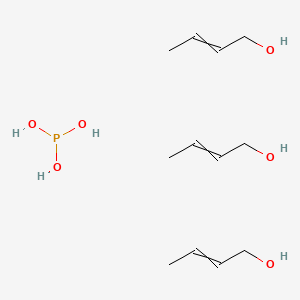
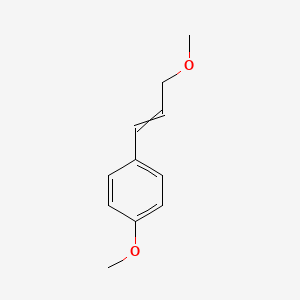
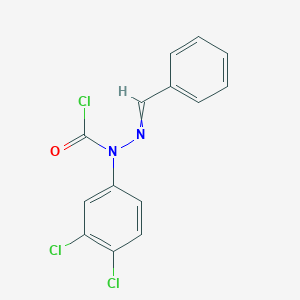


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
